An In-depth Technical Guide to 4-Nitroindoline: Chemical Properties and Structure
An In-depth Technical Guide to 4-Nitroindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 4-Nitroindoline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Core Chemical Properties
4-Nitroindoline, a heterocyclic aromatic compound, is a valuable intermediate in organic synthesis. Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1] |
| Melting Point | 205-207 °C | [2][3] |
| Boiling Point | 288.82 °C (rough estimate) | [2] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | [2] |
| pKa | 14.76 ± 0.30 (Predicted) | [2] |
| Vapor Pressure | 3.98E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.5770 (estimate) | [2] |
| Density | 1.3264 (rough estimate) | [2] |
Chemical Structure and Identifiers
The structural details of 4-Nitroindoline are fundamental to understanding its reactivity and interactions.
| Identifier | Value | Source |
| IUPAC Name | 4-nitro-1H-indole | [1] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=C2 | [4] |
| InChI | InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | [1][4] |
| InChIKey | LAVZKLJDKGRZJG-UHFFFAOYSA-N | [4] |
| CAS Number | 4769-97-5 | [1] |
Experimental Protocols
Synthesis of 4-Nitroindoline
A common method for the preparation of 4-nitroindole is detailed in the following protocol.[5]
Materials:
-
2-methyl-3-nitrobenzene
-
Triethyl orthoformate
-
Oxalic acid
-
Ethanolic solution of potassium ethylate
-
Ice water
-
Reaction flask with reflux condenser
Procedure:
-
To a reaction flask, add 76g of 2-methyl-3-nitrobenzene, 115g of triethyl orthoformate, and 70g of oxalic acid.[5]
-
Heat the mixture to reflux and maintain the reaction for 4 hours.[5]
-
After the reflux period, cool the reaction mixture to 10 °C.[5]
-
Slowly add 80g of an ethanolic solution of potassium ethylate (containing 51g of potassium ethylate) to the cooled mixture.[5]
-
Continue the reaction at room temperature for an additional 4 hours.[5]
-
Pour the reaction solution into ice water, which will cause a large amount of solid to precipitate.[5]
-
Collect the solid product by suction filtration. The resulting solid is 4-nitroindoline.[5]
This method reports a yield of 81.4%.[5]
Caption: A flowchart illustrating the key steps in the synthesis of 4-Nitroindoline.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Nitroindoline.
| Spectrum Type | Data | Source |
| ¹H NMR | 400 MHz in DMSO-d6 | [4] |
| IR Spectrum | The absorption spectrum of 4-nitroindole extends into the visible range.[6] | |
| UV/Vis Absorption | Most isomers exhibit one broadly absorbing peak in the near-UV (300–400 nm) range. The absorption spectrum for 4-nitroindole extends furthest into the visible range.[6] | |
| Mass Spectrometry | The parent ion (m/z 162) is present in both SOA and the standard.[6] |
Biological Activity and Applications
While 4-Nitroindoline itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity.
A novel series of 4-nitroindole sulfonamides were synthesized and evaluated for their binding to serotonin receptors.[7] Most of these compounds exhibited IC₅₀ values of less than 1μM for the 5-HT₂A and 5-HT₂C receptors, with high selectivity for the 5-HT₂C receptor.[7] This suggests that the 4-nitroindole scaffold is a promising starting point for the development of novel therapeutics targeting the serotonergic system.
Furthermore, 4-Nitroindoline is a versatile intermediate used in the synthesis of a variety of compounds, including other indole derivatives, nucleosides, and various receptor antagonists and inhibitors.[8]
Caption: A diagram showing the potential interaction of 4-Nitroindoline derivatives with serotonin receptors.
Safety and Handling
4-Nitroindoline is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[9]
Precautionary Measures:
-
Handling: Work under a hood and avoid inhaling the substance or mixture.
-
Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[10]
-
Hygiene: Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.
-
Storage: Store in a tightly closed, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. It is also noted to be moisture sensitive.
-
First Aid:
-
Inhalation: Move the person to fresh air. Call a physician immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[9]
-
Ingestion: Rinse mouth. Do not induce vomiting; call for medical help immediately.[9]
-
References
- 1. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 4. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
- 5. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
